REACTION_SMILES
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[C:1](#[CH:2])[C:3]1([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:10][C:11](=[O:12])[O:13][C:14](=[O:15])[CH3:16].[CH3:22][C:23]#[N:24].[Na+:21].[O-:17][C:18]([OH:19])=[O:20]>>[C:1](#[CH:2])[C:3]1([O:9][C:11]([CH3:10])=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC1(O)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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C#CC1(OC(C)=O)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |